molecular formula C12H22Cl2N4O B1381430 5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride CAS No. 1803605-06-2

5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride

Cat. No.: B1381430
CAS No.: 1803605-06-2
M. Wt: 309.23 g/mol
InChI Key: JRIMRKKBHSDMNJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with an aminomethyl group at position 5 and a propan-2-yl carboxamide at position 2. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.

Properties

IUPAC Name

5-(aminomethyl)-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.2ClH/c1-8(2)15-12(17)10-7-14-16-4-3-9(6-13)5-11(10)16;;/h7-9H,3-6,13H2,1-2H3,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIMRKKBHSDMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C2CC(CCN2N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride (CAS No. 1803605-06-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22Cl2N4O
  • Molecular Weight : 309.235 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyridine core with an aminomethyl and isopropyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. It has been shown to inhibit specific kinases and modulate signaling pathways associated with cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it exhibits cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)

The compound demonstrated significant inhibition rates with IC50 values ranging from low micromolar to nanomolar concentrations across different studies:

Cell Line IC50 Value (µM) Reference
MCF73.79
A54926
HepG20.95

The compound's anticancer effects are believed to involve:

  • Inhibition of Kinases : It has shown binding affinity towards Aurora-A kinase, which is crucial for cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that it can initiate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on FGFR Inhibition :
    A series of derivatives based on the pyrazole structure were synthesized to target fibroblast growth factor receptors (FGFRs), crucial in various cancers. The representative compound exhibited nanomolar activity against FGFR1 and FGFR2 mutants, indicating a promising avenue for targeted cancer therapy .
  • Cytotoxicity Evaluation :
    In a comprehensive study evaluating multiple pyrazole derivatives against hematologic tumors and breast cancer cell lines, several compounds displayed potent cytotoxicity with favorable structure-activity relationships outlined . The tested compounds included modifications on the pyrazole scaffold leading to enhanced activity.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research has indicated that compounds similar to 5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide exhibit anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that pyrazolo[1,5-a]pyridines can inhibit the activity of protein kinases such as AKT and ERK .

Neuroprotective Effects:
There is growing evidence that this compound may possess neuroprotective properties. Research suggests that it can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress .

Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and could be useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Pharmacological Studies

In Vivo Studies:
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate favorable absorption rates and bioavailability, making it a candidate for further development into therapeutic agents .

Clinical Trials:
While specific clinical trials focusing solely on this compound may be limited, related pyrazolo derivatives have undergone various phases of clinical testing for their efficacy against cancer and neurodegenerative disorders. These trials often evaluate safety profiles and optimal dosing regimens .

Research Tool in Biological Assays

Biological Pathway Analysis:
This compound can serve as a critical tool in understanding biological pathways involving kinase signaling. By inhibiting specific kinases, researchers can elucidate the roles these enzymes play in cellular processes such as apoptosis and cell cycle regulation .

High-throughput Screening:
Due to its unique structure, 5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride is suitable for high-throughput screening assays aimed at discovering new drug candidates targeting similar pathways .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Pyrazolo[1,5-a]pyridine (Target Compound) : A 6-5 fused bicyclic system with nitrogen atoms at positions 1 and 7 (pyrazole) and a pyridine-like ring. This structure offers moderate aromaticity and polarity, influencing receptor binding .
  • Example: 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .
  • Pyrazole Derivatives (): Monocyclic pyrazoles (e.g., compounds 3a–3e) with chloro, cyano, and aryl substituents. These lack fused rings, reducing steric complexity compared to the target compound .

Substituent Analysis

Compound Core Structure Position 3 Substituent Position 5 Substituent Salt Form
Target Compound Pyrazolo[1,5-a]pyridine N-(propan-2-yl)carboxamide Aminomethyl Dihydrochloride
5a () Pyrazole N-(4-cyano-1-phenyl)carboxamide Chloro Neutral
Compound 24 () Triazole-pyrazole N-(2-chloro-5-nitrophenyl) Amino Neutral
5d () Pyrazole-quinazoline Aldehyde hydrazone 4-Chloroquinazoline Neutral

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, MS)
Target Compound Not reported Not reported Likely δ 2.8–3.2 (aminomethyl), 1.2–1.4 (isopropyl)
3a () 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), MS: 403.1 [M+H]+
3d () 181–183 71 δ 7.51–7.21 (m, 9H), MS: 421.0 [M+H]+
Compound 24 () 193–195 68 δ 9.89 (s, NH), MS: 360 [M+2]+

Preparation Methods

Preparation of Key Intermediates

  • N-(tert-butoxycarbonyl)-N-methyl amino acid esters are prepared by esterification using trimethylsilyl diazomethane.
  • β-Ketonitriles are synthesized by nucleophilic addition of acetonitrile anions to these esters at low temperatures (-78 °C to -50 °C).
  • Treatment with hydrazine in acidic ethanol converts β-ketonitriles into aminopyrazoles.

Formation of Pyrazolopyrimidones and Pyrazolopyrimidines

  • Aminopyrazoles react with ethyl (E)-ethoxy-2-methylacrylate in the presence of cesium carbonate at 120 °C to form pyrazolopyrimidones.
  • Boc deprotection and chlorination or triflation yield pyrazolopyrimidines, key intermediates for further functionalization.

Amidation and Final Functionalization

  • Pyrazolopyrimidines are coupled with substituted benzoic acids (e.g., 5-chloro-2-(methylsulfonamido)benzoic acid) under amidation conditions using coupling reagents like HATU or similar.
  • Subsequent nucleophilic aromatic substitution with amines (e.g., (S)-tert-butyl pyrrolidin-3-ylcarbamate) followed by Boc deprotection yields final pyrazolo derivatives.
  • Purification is achieved by recrystallization or preparative HPLC.

Structural Confirmation and Analysis

  • Crystallographic analysis (X-ray diffraction) confirms the structure of crystalline intermediates and final products.
  • NMR spectroscopy (^1H and ^13C) is used extensively to characterize chemical shifts, confirming the presence of expected functional groups and rotamers.
  • Mass spectrometry (MS) and high-resolution MS (HR-MS) provide molecular weight confirmation.

Detailed Research Findings on Preparation

  • The reaction mechanism involves initial nucleophilic addition of the enol form of β-dicarbonyl compounds to the N-amino-2-iminopyridine, forming an adduct.
  • This intermediate undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine core.
  • The reaction is sensitive to the atmosphere; oxygen is essential for oxidative steps.
  • Acid equivalents influence the yield significantly, with 6 equivalents of acetic acid under oxygen atmosphere providing optimal results.
  • The substrate scope includes various β-ketoesters and cyclic β-diketones, allowing synthesis of diverse substituted pyrazolo[1,5-a]pyridines.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification Boc-protected amino acid + TMS-diazomethane Quantitative Colorless oil, used crude
β-Ketonitrile formation Acetonitrile anion + ester at -78 to -50 °C High Brown oil, crude
Aminopyrazole synthesis Hydrazine monohydrate, acetic acid, ethanol, RT 2d 85% Brown gum
Pyrazolopyrimidone formation Ethyl (E)-ethoxy-2-methylacrylate, Cs2CO3, 120 °C 60-70% Brown amorphous
Boc deprotection & chlorination HCl in dioxane, POCl3 or triflation Quantitative Colorless powder/oil
Amidation 5-chloro-2-(methylsulfonamido)benzoic acid, coupling reagent, RT 30-65% Colorless amorphous
Final substitution & deprotection Nucleophilic aromatic substitution, Boc deprotection 60-98% Colorless powder

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves:

  • Core formation : Cyclization of pyrazole or pyridine precursors. For example, coupling 5-(aminomethyl)pyrazolo[1,5-a]pyridine intermediates with isopropyl carboxamide groups using K₂CO₃ and DMF as a solvent .
  • Protection/deprotection : Boc (tert-butoxycarbonyl) or benzyl groups may protect reactive amines during intermediate steps, followed by acidic or catalytic deprotection .
  • Salt formation : Reaction with HCl to convert the free base into the dihydrochloride salt, enhancing solubility and crystallinity .

Example Synthesis Table :

StepReagents/ConditionsPurposeReference
Amine protectionBoc anhydride, triethylamine (TEA)Prevent undesired side reactions
Carboxamide couplingIsopropyl chloride, K₂CO₃ in DMFIntroduce propan-2-yl group
Salt formationHCl in ethanol/diethyl etherImprove solubility and stability

Q. Which spectroscopic methods validate the compound’s structure and purity?

  • 1H/13C NMR : Confirms substituent positions and hydrogen/carbon environments. For example, pyrazole ring protons resonate at δ 6.5–8.0 ppm, while the aminomethyl group appears at δ 3.0–4.0 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₂Cl₂N₄O: 337.12) .
  • FTIR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the dihydrochloride salt) .

Advanced Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or SFC to separate enantiomers. For example, cellulose-based CSPs resolve pyrazole derivatives with >99% enantiomeric excess (ee) .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclization or coupling steps to favor a single enantiomer .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .

Q. What strategies mitigate stability issues in aqueous formulations?

  • pH control : Maintain pH 4–6 to prevent hydrolysis of the dihydrochloride salt. Buffers like ammonium acetate (pH 6.5) are effective .
  • Lyophilization : Freeze-drying improves long-term stability by reducing water-mediated degradation .
  • Counterion screening : Compare dihydrochloride with other salts (e.g., sulfate) to balance solubility and stability .

Q. How does the dihydrochloride salt affect pharmacokinetic properties?

  • Solubility : The salt form increases aqueous solubility by ~10-fold compared to the free base, critical for in vivo bioavailability studies .
  • Ion-pair interactions : Chloride ions may enhance binding to cationic targets (e.g., enzymes or receptors), altering IC₅₀ values in assays .

Data Contradictions and Solutions

  • Synthetic yield variability : reports ~46% yield for similar pyrazole derivatives, while achieves ~63% via optimized protecting groups. Solution: Use TEA or DMAP to improve coupling efficiency .
  • Salt stability : Some studies suggest dihydrochloride salts degrade above 40°C (), while others report stability under lyophilized conditions (). Solution: Conduct accelerated stability testing (40°C/75% RH) to identify optimal storage .

Methodological Recommendations

  • Scale-up synthesis : Adopt continuous flow reactors for Boc-deprotection and salt formation to enhance reproducibility and yield .
  • Purity analysis : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) with charged aerosol detection (CAD) for non-UV-active impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride

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